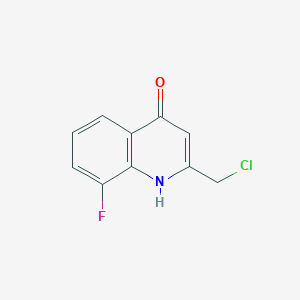

2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone

Description

Properties

IUPAC Name |

2-(chloromethyl)-8-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c11-5-6-4-9(14)7-2-1-3-8(12)10(7)13-6/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPTYOSWWVWFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=CC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589830 | |

| Record name | 2-(Chloromethyl)-8-fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946755-53-9 | |

| Record name | 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946755-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-8-fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone CAS number and properties

An In-depth Technical Guide to 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone

Introduction

The quinolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The introduction of a fluorine atom and a reactive chloromethyl group into the quinolinone structure, as seen in 2-(chloromethyl)-8-fluoro-4(1H)-quinolinone, creates a versatile building block for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the chloromethyl group serves as a key handle for introducing diverse functionalities through nucleophilic substitution.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(chloromethyl)-8-fluoro-4(1H)-quinolinone for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone is a solid compound at room temperature.[4] Its core identity and key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 946755-53-9 | [4][5][6] |

| IUPAC Name | 2-(chloromethyl)-8-fluoro-1H-quinolin-4-one | [4][6] |

| Molecular Formula | C₁₀H₇ClFNO | [4][5][6] |

| Molecular Weight | 211.62 g/mol | [4][5][6] |

| Appearance | Solid | [4] |

| Purity | ≥95.0% | [4] |

| Boiling Point | 304.5 ± 42.0 °C (Predicted) | [5] |

| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | -0.07 ± 0.70 (Predicted) | [5] |

Synthesis and Mechanistic Considerations

A potential synthetic pathway could start from 2-fluoroaniline. The general steps would be:

-

Acylation: Reaction of 2-fluoroaniline with a suitable acylating agent, such as chloroacetyl chloride, to introduce the chloromethylcarbonyl group.

-

Friedel-Crafts Acylation: Introduction of an acetyl group at the ortho position to the amino group.

-

Camps Cyclization: Intramolecular condensation of the resulting N-(2-acetyl-6-fluorophenyl)-2-chloroacetamide in the presence of a base to yield the final quinolinone ring system.

Caption: Proposed synthetic workflow for 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone via Camps cyclization.

Reactivity and Synthetic Utility

The primary site of reactivity in 2-(chloromethyl)-8-fluoro-4(1H)-quinolinone is the chloromethyl group at the 2-position. This group is an excellent electrophile, making the molecule a valuable synthon for introducing the 8-fluoro-4-oxo-1,4-dihydroquinolin-2-yl)methyl moiety into various molecules through nucleophilic substitution reactions.

Common nucleophiles that can react with the chloromethyl group include:

-

Amines (primary and secondary) to form aminomethyl derivatives.

-

Thiols to form thiomethyl ethers.

-

Alcohols or phenols to form ethers.

-

Azides to form azidomethyl derivatives, which can be further modified (e.g., via click chemistry or reduction to amines).

This reactivity allows for the generation of a large library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Caption: Reactivity of the chloromethyl group towards various nucleophiles.

Potential Applications in Drug Discovery

The quinolinone ring system is a cornerstone of many antibacterial agents, particularly the fluoroquinolones.[1][7] These drugs typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The presence of both a quinolinone core and a fluorine atom in 2-(chloromethyl)-8-fluoro-4(1H)-quinolinone suggests its potential as a scaffold for developing new antibacterial agents, potentially effective against multidrug-resistant strains.[2]

Beyond antibacterial applications, quinolinone derivatives have been investigated for a range of other therapeutic areas, including:

-

Anticancer activity [1]

-

Antiviral activity (e.g., HIV integrase inhibition) [1]

-

Antifungal activity [2]

The ability to easily derivatize the chloromethyl group allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties for these and other therapeutic targets.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of 2-(chloromethyl)-8-fluoro-4(1H)-quinolinone. Below are the expected features from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the quinolinone ring, a singlet for the C-3 proton, a singlet for the chloromethyl protons (-CH₂Cl), and a broad singlet for the N-H proton. The aromatic protons will exhibit splitting patterns influenced by the fluorine substituent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (C-4), the carbons of the quinolinone ring system, and the chloromethyl carbon. The carbons in the vicinity of the fluorine atom will show C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for:

-

N-H stretching (around 3200-3400 cm⁻¹)

-

C=O stretching of the quinolone carbonyl (around 1640-1680 cm⁻¹)

-

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)

-

C-F stretching (around 1000-1350 cm⁻¹)

-

C-Cl stretching (around 600-800 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₀H₇ClFNO. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).

Safety and Handling

2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone is classified as a hazardous substance.[4] Researchers and laboratory personnel must handle this compound with appropriate safety precautions in a well-ventilated area or chemical fume hood.

Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [4]

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If swallowed, immediately call a poison center or doctor.

Conclusion

2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone is a valuable and versatile building block for chemical synthesis and drug discovery. Its combination of a fluorinated quinolinone core and a reactive chloromethyl group provides a strategic starting point for the development of novel compounds with potential therapeutic applications, particularly in the area of infectious diseases. A thorough understanding of its properties, synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research setting.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-8-fluoroquinolin-4(1H)-one. Retrieved from [Link]

-

MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1225-1233. Retrieved from [Link]

-

PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

PubChem. (n.d.). Quinolinone, 8. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000232). Retrieved from [Link]

-

SpectraBase. (n.d.). 8-Fluoro-quinoline. Retrieved from [Link]

-

PubChem. (n.d.). 8-chloro-4-(chloromethyl)-1H-quinolin-2-one. Retrieved from [Link]

-

PubMed Central. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. Retrieved from [Link]

-

MDPI. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics, 5(1), 1-25. Retrieved from [Link]

-

PubMed Central. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Retrieved from [Link]

-

PubMed. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Journal of Medicinal Chemistry, 46(10), 1845-1855. Retrieved from [Link]

-

MDPI. (2020). Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). Molecules, 25(21), 5129. Retrieved from [Link]

-

PubChem. (n.d.). 8-Fluoroquinoline. Retrieved from [Link]

-

ResearchGate. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline. Retrieved from [Link]

-

ResearchGate. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 2-(chloromethyl)-8-fluoro-4(1H)-quinolinone(SALTDATA: FREE) | 946755-53-9 [m.chemicalbook.com]

- 6. 2-(Chloromethyl)-8-fluoroquinolin-4(1H)-one | C10H7ClFNO | CID 17608219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique bicyclic system, comprising a fused benzene and pyridine ring, offers a versatile platform for developing therapeutic agents.[2] The introduction of a fluorine atom at the 8-position and a reactive chloromethyl group at the 2-position creates 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone, a key intermediate for synthesizing novel drug candidates. The fluorine moiety can enhance metabolic stability and binding affinity, while the chloromethyl group serves as an electrophilic handle for facile nucleophilic substitution, allowing for the construction of diverse molecular libraries.

This guide provides a comprehensive overview of a robust synthetic strategy for 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone, designed for researchers and professionals in drug development. The narrative focuses on the causality behind experimental choices, providing not just a protocol but a framework for understanding and adapting the synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into manageable steps. The target molecule is disconnected at the C-Cl bond, revealing a 2-methylquinolinone precursor. This intermediate is further deconstructed via the well-established Gould-Jacobs reaction, which builds the quinolinone core from an aniline and a β-ketoester.

Caption: Retrosynthetic pathway for the target compound.

Part 1: Synthesis of the 8-Fluoro-4-hydroxy-2-methylquinoline Core

The cornerstone of this synthesis is the construction of the fluorinated quinolinone ring system. The Gould-Jacobs reaction is a classic and effective method for this transformation, involving the condensation of an aniline with a malonic ester derivative followed by thermal cyclization.[2][3]

Mechanistic Overview: The Gould-Jacobs Reaction

The reaction proceeds in two main stages. First, 2-fluoroaniline attacks diethyl ethoxymethylenemalonate (or a similar β-ketoester like ethyl acetoacetate in the Conrad-Limpach variation), followed by the elimination of ethanol to form a stable enamine intermediate.[3][4] The second stage is a high-temperature, intramolecular cyclization. This thermal electrocyclization is typically carried out in a high-boiling point solvent, such as diphenyl ether, to achieve the necessary activation energy, followed by tautomerization to yield the stable 4-hydroxyquinoline product.[2][3][5]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of the 8-Fluoro Substituent

An In-Depth Technical Guide to the Biological Activity of 8-Fluoro-4-Quinolone Derivatives

The 4-quinolone core is a foundational scaffold in the development of synthetic antibacterial agents. Since the discovery of nalidixic acid, medicinal chemists have systematically modified this bicyclic system to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic profiles. The introduction of a fluorine atom at the C-6 position was a monumental leap, giving rise to the highly successful fluoroquinolone class.[1][2] More nuanced modifications, however, have continued to refine the therapeutic potential of these molecules. Among the most strategic of these is the incorporation of a fluorine atom at the C-8 position.

This guide provides a detailed exploration of the biological activity of 8-fluoro-4-quinolone derivatives. We will dissect their mechanism of action, analyze the critical structure-activity relationships (SAR) governed by the C-8 substituent, and examine their antibacterial spectrum and the challenges posed by resistance. Furthermore, this guide will furnish researchers with detailed experimental protocols for synthesis and evaluation, offering a practical framework for the continued development of this important class of compounds.

Chapter 1: The Core Mechanism of Action - Dual Inhibition of Bacterial Topoisomerases

The bactericidal activity of 8-fluoro-4-quinolone derivatives, like other fluoroquinolones, stems from their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4][] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones trap the enzymes in a state where they have cleaved the DNA but cannot reseal the break. This stabilization of the "cleavable complex" leads to the accumulation of double-strand DNA breaks, which halts DNA replication and ultimately triggers cell death.[3][6][7]

The primary target can differ between bacterial types.

-

In Gram-negative bacteria , DNA gyrase is typically the primary target.[6][8]

-

In Gram-positive bacteria , topoisomerase IV is often the more susceptible target.[6][8]

Interestingly, the presence of a halogen, such as fluorine, at the C-8 position can shift the initial target preference. For instance, the 8-fluoro-substituted sparfloxacin was shown to have DNA gyrase as its primary target, a modification that can influence its activity spectrum.[4]

Caption: Mechanism of action for 8-fluoro-4-quinolone derivatives.

Chapter 2: Structure-Activity Relationships (SAR) - The Impact of Core Substituents

The biological activity of a quinolone is a finely tuned consequence of the various substituents on its core structure. While the 4-oxo and 3-carboxyl groups are essential for binding to the DNA gyrase, modifications at other positions dictate the compound's potency, spectrum, and pharmacokinetic properties.[2][9]

-

N-1 Position: A cyclopropyl group is often optimal, enhancing potency against a wide range of bacteria.[10] Other small alkyl groups like ethyl are also effective.

-

C-6 Position: The presence of a fluorine atom is a hallmark of modern fluoroquinolones, dramatically increasing antibacterial potency by improving both DNA gyrase binding and cell penetration.[11]

-

C-7 Position: This position is crucial for modulating the spectrum of activity and potency. The introduction of a piperazine moiety or other aminopyrrolidines is essential for broad-spectrum activity.[2]

-

C-8 Position: The C-8 substituent significantly influences activity and pharmacokinetics. A halogen (F or Cl) at this position generally improves oral absorption and can enhance in vivo activity.[2][11] Specifically, an 8-fluoro group offers good potency against Gram-negative pathogens, whereas an 8-methoxy group tends to improve activity against Gram-positive bacteria.[2] However, a key trade-off is that derivatives with a halogen at position 8 exhibit the highest potential for phototoxicity.[12]

Caption: Key structure-activity relationships of the 4-quinolone scaffold.

Quantitative SAR Data Summary

The following table summarizes the general effects of substitutions at key positions on the 4-quinolone nucleus.

| Position | Common Substituent(s) | Impact on Biological Activity | Reference(s) |

| N-1 | Cyclopropyl, Ethyl, Difluorophenyl | Optimal for potent, broad-spectrum activity. | [2] |

| C-5 | Amino, Methyl | Can be beneficial for antibacterial activity. | [9] |

| C-6 | Fluorine | Dramatically increases potency and cell penetration. | [11] |

| C-7 | Piperazine, Pyrrolidine rings | Essential for broad-spectrum activity and potency. | |

| C-8 | Fluorine, Chlorine | Improves oral absorption and in vivo activity. | [2][11] |

| C-8 | Methoxy | Enhances activity against Gram-positive bacteria. | [2] |

Chapter 3: Spectrum of Antibacterial Activity

8-Fluoro-4-quinolone derivatives generally possess a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria.[13] The specific spectrum and potency are heavily influenced by the C-7 substituent in combination with the C-8 fluorine. For instance, the introduction of more lipophilic groups at the C-7 position in an 8-nitrofluoroquinolone scaffold shifted activity towards Gram-positive bacteria like S. aureus.[14][15]

Comparative In Vitro Activity

The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying in vitro antibacterial potency. The table below presents representative MIC90 values (the concentration required to inhibit 90% of isolates) for an 8-fluoro derivative compared to other quinolones.

| Organism | QA-241 (8-Fluoro Derivative) | Ciprofloxacin | Ofloxacin |

| Enterobacteriaceae | ≤2 µg/mL | 4-16x more active | 2x more active |

| P. aeruginosa | Less active than Cipro | - | - |

| S. aureus (incl. MRSA) | 1 µg/mL | - | - |

| Streptococcus spp. | 4 µg/mL | - | - |

| H. influenzae | ≤0.03 µg/mL | - | - |

| Data synthesized from a comparative study on QA-241.[16] |

These data illustrate that while 8-fluoro derivatives can exhibit excellent potency against key pathogens, particularly staphylococci and streptococci, their activity against specific organisms like P. aeruginosa may be lower than that of other established fluoroquinolones like ciprofloxacin.[16]

Chapter 4: The Challenge of Resistance

The widespread use of fluoroquinolones has inevitably led to the emergence of bacterial resistance, a significant clinical challenge.[8] Resistance to 8-fluoro-4-quinolone derivatives arises primarily through two mechanisms:

-

Alterations in Target Enzymes: The most common mechanism involves spontaneous mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[3][17] These mutations, typically occurring in a specific region known as the quinolone resistance-determining region (QRDR), reduce the binding affinity of the quinolone to the enzyme-DNA complex.[3][17] High-level resistance often requires mutations in both target enzymes.[3]

-

Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of quinolones by either reducing uptake (e.g., through mutations in porin channels) or by actively pumping the drug out of the cell using multidrug efflux pumps.[3][18]

Additionally, plasmid-mediated resistance mechanisms, such as Qnr proteins that protect the target enzymes from quinolone action, can confer low-level resistance.[8][18] While this low-level resistance may not be clinically significant on its own, it provides a background that facilitates the selection of higher-level mutational resistance.[8]

Chapter 5: Beyond Bacteria - Non-Classical Biological Activities

While primarily known for their antibacterial effects, the 4-quinolone scaffold has shown potential for other therapeutic applications. Some derivatives have been reported to display "nonclassical" biological activities, including antitumor and antiviral properties.[19] This expanded activity is often linked to their ability to inhibit eukaryotic topoisomerase II enzymes, which are structurally related to their bacterial counterparts.[19] The structural modifications responsible for transforming an antibacterial agent into a potent anticancer or antiviral agent are an active area of research, highlighting the versatility of the 8-fluoro-4-quinolone framework.[19]

Chapter 6: Experimental Cornerstones - Synthesis and Evaluation

The development of novel 8-fluoro-4-quinolone derivatives relies on robust synthetic chemistry and standardized biological evaluation protocols.

General Synthetic Protocol

The synthesis of C-7 substituted 8-fluoro-4-quinolone derivatives often starts from a pre-formed quinolone nucleus containing a leaving group (e.g., chlorine) at the C-7 position. The key final step is a nucleophilic aromatic substitution reaction.

Objective: To synthesize a C-7 amino-substituted 1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative.

Step-by-Step Methodology:

-

Starting Material Preparation: Begin with a suitable synthon, such as 7-chloro-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The synthesis of this core structure is a multi-step process often starting from substituted anilines.[14][20]

-

Reaction Setup: In a round-bottom flask, dissolve the C-7 chloro quinolone synthon (1 equivalent) in a suitable solvent like dimethyl sulfoxide (DMSO) or pyridine.[21]

-

Nucleophile Addition: Add the desired primary or secondary amine (e.g., a substituted piperazine or another amine appendage) to the reaction mixture, typically in a slight excess (1.1-1.5 equivalents).

-

Reaction Conditions: Heat the mixture under reflux. The temperature and reaction time will vary depending on the nucleophilicity of the amine and the reactivity of the substrate, but can range from 70°C to 160°C for several hours to several days.[14][21] The presence of an electron-withdrawing group at C-8 (like nitro, or in our case, fluoro) can facilitate this substitution step.[14][15][20]

-

Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Precipitate the product by adding water or an appropriate anti-solvent.

-

Isolation: Collect the solid product by vacuum filtration and wash it with water and then a small amount of a cold organic solvent (e.g., ethanol) to remove impurities.[20]

-

Characterization: Dry the purified product under vacuum. Confirm the structure and purity using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and Mass Spectrometry (MS).[14][20]

Protocol for In Vitro Antibacterial Activity Assessment (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of a test compound against a panel of bacterial strains.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

-

Test compound stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only) and sterility control wells

Step-by-Step Methodology:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. For example, starting from a concentration of 64 µg/mL down to 0.06 µg/mL.

-

Inoculation: Add a standardized bacterial inoculum to each well (except the sterility control) to achieve a final concentration of ~5 x 10⁵ CFU/mL.

-

Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours under ambient air conditions.

-

Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or with a plate reader.

-

Validation: The results are considered valid if the positive control antibiotic MIC is within its acceptable range for the quality control strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and the negative/sterility controls show no growth.

Caption: General workflow for the development of novel quinolone derivatives.

Chapter 7: Toxicological Profile

While generally well-tolerated, fluoroquinolones are associated with a range of potential adverse effects, including gastrointestinal and central nervous system (CNS) reactions.[12][22] A key toxicological concern specifically for quinolones with a halogen at the C-8 position is phototoxicity.[12] Compounds like sparfloxacin and lomefloxacin, which feature a C-8 halogen, show a higher potential for such skin reactions upon exposure to UV light.[12] Another notable toxicity observed in preclinical studies with juvenile animals is chondrotoxicity (damage to cartilage), which has limited their use in pediatric populations.[12][23]

Conclusion and Future Outlook

The 8-fluoro-4-quinolone derivatives represent a chemically refined and therapeutically important subclass of antibacterial agents. The C-8 fluorine substituent exerts significant influence over the molecule's biological activity, improving pharmacokinetic properties like oral absorption and modulating the antibacterial spectrum. Their potent dual-targeting mechanism against DNA gyrase and topoisomerase IV makes them effective bactericidal agents against a broad range of pathogens.

However, the persistent challenges of bacterial resistance and the inherent potential for toxicities, such as phototoxicity, necessitate continued research. Future efforts in this field should focus on:

-

Designing novel C-7 substituents to overcome existing resistance mechanisms and further broaden the antibacterial spectrum.

-

Exploring modifications at the C-8 position to mitigate toxicity while retaining beneficial pharmacokinetic properties.

-

Investigating hybrid molecules that combine the quinolone scaffold with other pharmacophores to create multi-target agents with a lower propensity for resistance development.[24]

By leveraging the deep understanding of the structure-activity relationships outlined in this guide, researchers and drug development professionals can continue to innovate, designing the next generation of 8-fluoro-4-quinolone derivatives to combat the evolving threat of infectious diseases.

References

-

The mechanism of action of antibacterial (fluoro)quinolones. ResearchGate. Available at: [Link]

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

-

Structure-activity relationships of the fluoroquinolones. ASM Journals. Available at: [Link]

-

Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Oxford Academic. Available at: [Link]

-

Mechanisms of resistance to quinolones. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. ACS Publications. Available at: [Link]

-

Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. PubMed. Available at: [Link]

-

Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Mechanism of action of and resistance to quinolones. National Institutes of Health (NIH). Available at: [Link]

-

Lipophilic quinolone derivatives: Synthesis and in vitro antibacterial evaluation. PubMed. Available at: [Link]

-

Mechanisms of drug resistance: quinolone resistance. National Institutes of Health (NIH). Available at: [Link]

-

Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. ResearchGate. Available at: [Link]

-

Structure Activity Relationship of Quinolones. YouTube. Available at: [Link]

-

Comparative in vitro activity of a new fluorinated 4-quinolone, QA-241. PubMed. Available at: [Link]

-

Quinolone antimicrobial agents: structure-activity relationships. PubMed. Available at: [Link]

-

4-Quinolone Derivatives and Their Activities Against Gram-negative Pathogens. MDPI. Available at: [Link]

-

Toxicity of quinolones. PubMed. Available at: [Link]

-

In vitro and in vivo activity of NY-198, a new difluorinated quinolone. National Institutes of Health (NIH). Available at: [Link]

-

Antibacterial Spectrum of a Novel Des-Fluoro(6) Quinolone, BMS-284756. ASM Journals. Available at: [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available at: [Link]

-

Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. Available at: [Link]

-

Quinolone Toxicity: Methods of Assessment. PubMed. Available at: [Link]

-

Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI. Available at: [Link]

-

Quinolone antibiotics. National Institutes of Health (NIH). Available at: [Link]

-

Mechanism of Quinolone Action and Resistance. National Institutes of Health (NIH). Available at: [Link]

-

The structure-toxicity relationship of quinolones. ResearchGate. Available at: [Link]

-

Novel quinolone-derivative tackles microbial resistance. BioWorld. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of resistance to quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinolone antimicrobial agents: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Toxicity of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative in vitro activity of a new fluorinated 4-quinolone, QA-241 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 22. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quinolone toxicity: methods of assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Novel quinolone-derivative tackles microbial resistance | BioWorld [bioworld.com]

A Technical Guide to the Mechanism of Action of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone: A Covalent Inhibition Strategy

Abstract

The 4-quinolinone core is a privileged scaffold in medicinal chemistry, forming the foundation of potent antibacterial agents and other therapeutics.[1][2] The compound 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone represents a strategic evolution of this scaffold, integrating a reactive electrophilic "warhead" to achieve irreversible target engagement. This guide posits a mechanism of action centered on covalent inhibition, where the quinolinone moiety provides target specificity, and the 2-(chloromethyl) group acts as an alkylating agent to form a permanent bond with a nucleophilic residue within the target's active site. We will dissect this proposed mechanism, outline robust experimental protocols for its validation, and provide the conceptual framework for researchers investigating this and similar covalent molecules.

Introduction: The Convergence of a Privileged Scaffold and a Reactive Moiety

The 4-quinolinone structure is of significant biological interest, most notably as the core of the fluoroquinolone antibiotics, which revolutionized the treatment of bacterial infections by targeting DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid cell death.[6][7] Modifications to the quinolone ring at positions 1, 6, 7, and 8 have been extensively explored to modulate potency, spectrum of activity, and pharmacokinetic properties.[8][9] The inclusion of a fluorine atom, as seen in the subject molecule at position 8, is a classic strategy to enhance the potency of this class of compounds.[4]

Distinct from the non-covalent mechanism of traditional fluoroquinolones, the defining feature of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone is the C-2 substituted chloromethyl group. This group is a potent electrophile, structurally analogous to warheads like chloromethyl ketones, which have recently been identified as highly effective in the discovery of novel covalent antibiotics.[10][11] This structural feature strongly suggests a mechanism of action based on covalent inhibition , a strategy of growing importance in drug discovery for achieving high potency, prolonged duration of action, and overcoming drug resistance.[12][13]

This guide synthesizes these structural observations into a central hypothesis: the molecule functions as a targeted covalent inhibitor, leveraging the quinolinone scaffold for target recognition and the chloromethyl group for irreversible inactivation.

Proposed Mechanism of Action: Targeted Covalent Alkylation

The mechanism of action can be conceptualized as a two-step process:

-

Reversible Binding (Target Recognition): Initially, the 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone molecule reversibly binds to the target protein's active site. This binding is driven by non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking) dictated by the quinolinone scaffold, which positions the reactive chloromethyl group in close proximity to a key nucleophilic amino acid residue.

-

Irreversible Covalent Bonding (Inactivation): Following initial binding, the electrophilic carbon of the chloromethyl group is attacked by a nucleophilic residue (e.g., the thiol of cysteine, the imidazole of histidine, or the amine of lysine) in the protein's active site. This results in the formation of a stable covalent bond and the displacement of the chloride leaving group. This alkylation event permanently modifies the protein, leading to its irreversible inactivation.

This proposed mechanism is depicted in the signaling pathway diagram below.

Caption: Proposed two-step covalent inhibition pathway.

Experimental Validation Framework

A core tenet of scientific integrity is the ability to validate a hypothesis through empirical evidence. The following section outlines a series of self-validating experimental protocols designed to rigorously test the proposed covalent mechanism of action.

Workflow for Target Identification and Validation

The primary objective is to identify the specific protein target(s) of the compound and confirm the mode of inhibition. An integrated chemical proteomics and biochemical approach is the gold standard for this purpose.

Caption: Integrated workflow for covalent drug target discovery and validation.

Protocol 1: Covalent Target Identification by Mass Spectrometry

This protocol aims to identify the protein target(s) by detecting the specific mass shift caused by covalent modification.

Objective: To identify peptides covalently modified by 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone in a complex proteome.

Methodology:

-

Lysate Preparation: Prepare a fresh, clarified cell lysate from the biological system of interest (e.g., E. coli for antibacterial studies, a human cancer cell line for anticancer studies).

-

Compound Incubation: Treat the lysate with the test compound (typically 1-10 µM) and a vehicle control (e.g., DMSO) in parallel. Incubate for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).

-

Protein Denaturation and Reduction: Denature the proteins using urea and reduce disulfide bonds with dithiothreitol (DTT).

-

Alkylation: Cap all remaining free cysteine residues with a light-isotope alkylating agent like iodoacetamide (IAM) in the control sample and a heavy-isotope IAM in the compound-treated sample for comparative analysis (optional, for advanced quantitation).

-

Proteolysis: Digest the proteins into peptides using a sequence-specific protease, such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to search the MS/MS spectra against a protein database. Specifically, search for peptides containing a mass shift corresponding to the addition of the quinolinone moiety (C₁₀H₇FNO, molecular weight ≈ 176.05 Da) on nucleophilic residues (Cys, His, Lys).

Protocol 2: Biochemical Assay for Irreversible Inhibition

This protocol validates the covalent nature of the interaction with a purified target protein.

Objective: To determine if the compound exhibits time-dependent inhibition, a hallmark of irreversible inhibitors.

Methodology:

-

Protein Purification: Express and purify the candidate target protein identified in Protocol 1.

-

Assay Development: Establish a functional assay to measure the activity of the purified protein (e.g., a fluorescence-based assay for a kinase or a coupled enzyme assay for a metabolic enzyme).

-

Time-Dependency Test:

-

Pre-incubate the purified enzyme with various concentrations of the inhibitor for different lengths of time (e.g., 0, 15, 30, 60 minutes).

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the initial reaction velocity for each condition.

-

-

Data Analysis: Plot the observed rate constant of inactivation (k_obs) against the inhibitor concentration. For a covalent inhibitor, this plot should yield a hyperbolic curve, from which the inactivation rate constant (k_inact) and the initial binding affinity (K_i) can be derived.

Protocol 3: Validation by Site-Directed Mutagenesis

This protocol provides definitive evidence of the specific amino acid being targeted.

Objective: To confirm that mutation of the putative target residue abolishes the inhibitory activity of the compound.

Methodology:

-

Mutagenesis: Generate a mutant version of the target protein where the identified nucleophilic residue is replaced with a non-nucleophilic one (e.g., Cysteine to Alanine).

-

Protein Expression and Purification: Express and purify the mutant protein, ensuring it folds correctly and retains baseline enzymatic activity.

-

Comparative Assay: Perform the biochemical inhibition assay (as in Protocol 2) on both the wild-type (WT) and mutant proteins in parallel.

-

Data Analysis: Compare the IC₅₀ values or inactivation kinetics. A significant increase in the IC₅₀ value or a complete loss of inhibitory activity against the mutant protein strongly supports the proposed binding site.

Expected Data and Interpretation

The successful execution of these protocols would generate a clear and defensible data package.

| Experiment | Parameter Measured | Expected Outcome for Covalent Inhibitor | Interpretation |

| Target ID by MS | Mass of modified peptides | Identification of a peptide with a mass shift of +176.05 Da on a Cys, His, or Lys residue. | Direct evidence of covalent adduct formation on a specific peptide. |

| Intact Protein MS | Mass of the whole protein | A new protein peak with a mass shift of +176.05 Da appears upon incubation. | Confirms 1:1 stoichiometric binding of the inhibitor to the target protein. |

| Enzyme Kinetics | IC₅₀ vs. pre-incubation time | IC₅₀ value decreases as the pre-incubation time with the inhibitor increases. | Demonstrates time-dependent, irreversible inhibition. |

| Site-Directed Mutagenesis | IC₅₀ (Wild-Type vs. Mutant) | IC₅₀ (Mutant) >> IC₅₀ (Wild-Type) | Confirms that the specific mutated residue is essential for the covalent interaction. |

Conclusion

The molecular architecture of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone strongly implies a mechanism of action as a targeted covalent inhibitor. The convergence of a biologically relevant 4-quinolinone scaffold with a reactive chloromethyl warhead creates a molecule poised for potent and irreversible inactivation of its protein target. While the precise target remains to be elucidated, the experimental framework presented here provides a comprehensive and rigorous pathway for its identification and the validation of this mechanistic hypothesis. This approach not only serves to characterize the specific molecule but also provides a template for the broader investigation of novel covalent therapeutics, a field of critical importance in modern drug development.

References

-

Higgins, P. G. (2003). Fluoroquinolones: structure and target sites. Current drug targets, 4(3), 181–190.[3]

-

Khodursky, A., et al. (1995). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 92(25), 11801-11805.[14][15]

-

Mechanisms in Medicine Inc. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube.[16]

-

Górniak, I., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Molecules, 28(10), 4229.[4]

-

Quinolinones, also called quinolones, are a group of heterocyclic compounds with a broad spectrum of biological activities. (2022). Molecules, 27(21), 7402.[1]

-

Quinolone antibiotic. (n.d.). In Wikipedia. Retrieved January 18, 2026.[17]

-

4-Quinolone. (n.d.). In Wikipedia. Retrieved January 18, 2026.[2]

-

Al-Trawneh, S. A., et al. (2023). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Antibiotics, 12(7), 1133.[5]

-

Gedefaw, L., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8569-8594.[8]

-

4-Quinolone based molecules under clinical trials. (n.d.). ResearchGate.[18]

-

Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor perspectives in medicine, 4(9), a015320.[6]

-

Smith, J. T. (1986). [Mechanism of Action of Quinolones]. Presse medicale (Paris, France : 1983), 15(37), 1839-1843.[7]

-

Rodríguez-Martínez, J. M., et al. (2011). Mechanism of action of and resistance to quinolones. Revista espanola de quimioterapia, 24(1), 13-21.[9]

-

Zhang, C., et al. (2024). Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv.[10][11]

-

Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654.[19]

-

El-Sheref, E. M., et al. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics, 5(1), 1-28.[20]

-

Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Bentham Science.[21]

-

Janin, Y. L. (2017). Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C. Journal of medicinal chemistry, 60(16), 7078-7089.[12]

-

Patel, H., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry, 15(1), 35-56.[22]

-

de Bruin, G., et al. (2020). Discovery of quinoline-based irreversible BTK inhibitors. Bioorganic & medicinal chemistry letters, 30(16), 127261.[13]

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 3. Fluoroquinolones: structure and target sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target | bioRxiv [biorxiv.org]

- 12. Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of quinoline-based irreversible BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. benthamscience.com [benthamscience.com]

- 22. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profiling of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Spectroscopic Characterization in Drug Discovery

In the landscape of modern drug development, the precise structural elucidation of novel chemical entities is paramount. Quinolinone scaffolds are of significant interest due to their diverse biological activities, including antimicrobial and anticancer properties. The compound 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone represents a promising, yet under-characterized, molecule within this class. Its potential as a reactive intermediate for further functionalization makes a thorough understanding of its spectroscopic properties essential for researchers in medicinal chemistry and process development.

This technical guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust predictive and interpretative framework. This approach is designed to empower researchers to identify, characterize, and utilize this compound with confidence in their research and development endeavors.

Molecular Structure and Key Features

2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone possesses a fused heterocyclic ring system with several key functional groups that will dictate its spectroscopic signature:

-

4-Quinolone Core: A bicyclic aromatic system containing a pyridinone ring fused to a benzene ring.

-

Chloromethyl Group at C2: A reactive alkyl halide substituent.

-

Fluorine at C8: An electron-withdrawing halogen on the benzene ring.

-

Amide Functionality: The N-H and C=O groups within the pyridinone ring.

Each of these features will give rise to characteristic signals in the NMR, IR, and MS spectra, which we will explore in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, we can piece together the connectivity and chemical environment of each atom in the molecule.

Experimental Protocol: Acquiring High-Quality NMR Data

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of quinolinone derivatives. The choice of solvent and instrument parameters is critical for obtaining high-resolution data.

-

Sample Preparation:

-

Dissolve 5-10 mg of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for quinolinones due to its ability to dissolve a wide range of organic compounds and to avoid obscuring the aromatic proton signals.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance signal-to-noise. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone in DMSO-d₆ is expected to show signals corresponding to the aromatic protons, the chloromethyl protons, and the N-H proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~6.3 | s | - | 1H |

| -CH₂Cl | ~4.8 | s | - | 2H |

| H-5 | ~7.8 | dd | J ≈ 8.0, 1.0 | 1H |

| H-6 | ~7.4 | t | J ≈ 8.0 | 1H |

| H-7 | ~7.6 | ddd | J ≈ 8.0, 5.0, 1.0 | 1H |

| N-H | ~12.0 | br s | - | 1H |

Interpretation and Rationale:

-

Aromatic Protons (H-5, H-6, H-7): These protons will appear in the downfield region (7.0-8.0 ppm) characteristic of aromatic systems. The electron-withdrawing fluorine atom at position 8 will influence the chemical shifts of the adjacent protons, particularly H-7. The expected splitting patterns (doublet of doublets, triplet, and doublet of doublet of doublets) arise from coupling to neighboring protons.

-

H-3 Proton: This proton is on the pyridinone ring and is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be influenced by the adjacent carbonyl group and the chloromethyl substituent.

-

Chloromethyl Protons (-CH₂Cl): The protons of the chloromethyl group are expected to appear as a singlet around 4.8 ppm. The electronegative chlorine atom deshields these protons, shifting them downfield.

-

N-H Proton: The amide proton is expected to be a broad singlet at a very downfield chemical shift (around 12.0 ppm) in DMSO-d₆, a common feature for such protons that can participate in hydrogen bonding.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂Cl | ~45 |

| C-3 | ~110 |

| C-4a | ~120 |

| C-5 | ~125 |

| C-6 | ~128 |

| C-7 | ~122 (d, JC-F ≈ 10 Hz) |

| C-8 | ~155 (d, JC-F ≈ 250 Hz) |

| C-8a | ~140 |

| C-2 | ~150 |

| C-4 (C=O) | ~175 |

Interpretation and Rationale:

-

Carbonyl Carbon (C-4): The carbonyl carbon will be the most downfield signal, typically appearing around 175 ppm.

-

Aromatic and Heterocyclic Carbons: The remaining sp² hybridized carbons of the quinolinone ring will resonate in the 110-160 ppm region.

-

Fluorine-Coupled Carbons: The carbon directly attached to the fluorine atom (C-8) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F) of approximately 250 Hz, appearing as a doublet. The adjacent carbon (C-7) will show a smaller two-bond coupling (²JC-F).

-

Chloromethyl Carbon (-CH₂Cl): This sp³ hybridized carbon will appear in the upfield region, around 45 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: A Straightforward Approach

-

Sample Preparation: For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Diagram of the IR Spectroscopy Experimental Workflow:

Caption: Workflow for IR Spectroscopic Analysis.

Predicted IR Absorption Bands

The IR spectrum of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone is expected to show the following characteristic absorption bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3000 | Medium, Broad |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C=O Stretch (Amide) | 1660-1640 | Strong |

| C=C Stretch (Aromatic) | 1620-1580 | Medium-Strong |

| C-N Stretch | 1350-1250 | Medium |

| C-F Stretch | 1250-1000 | Strong |

| C-Cl Stretch | 800-600 | Medium-Strong |

Interpretation and Rationale:

-

N-H and C=O Stretching: The presence of a broad N-H stretch and a strong C=O stretch are characteristic of the 4-quinolone core, indicating the presence of the amide functionality.

-

Aromatic C-H and C=C Stretching: The absorptions in the 3100-3000 cm⁻¹ and 1620-1580 cm⁻¹ regions confirm the presence of the aromatic ring system.

-

C-F and C-Cl Stretching: Strong absorption bands corresponding to the carbon-fluorine and carbon-chlorine stretching vibrations are expected, providing direct evidence for the presence of these halogen substituents.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Ionization and Detection

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., LC-MS or GC-MS).

-

Ionization: The molecules are ionized, for example, by electrospray ionization (ESI) or electron ionization (EI). ESI is a soft ionization technique that often yields the protonated molecular ion [M+H]⁺, while EI is a higher-energy method that causes extensive fragmentation.

-

Mass Analysis and Detection: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Diagram of the Mass Spectrometry Experimental Workflow:

Caption: Workflow for Mass Spectrometric Analysis.

Predicted Mass Spectrum (ESI+)

The molecular weight of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone (C₁₀H₇ClFNO) is 211.62 g/mol . In positive-ion ESI-MS, the protonated molecular ion [M+H]⁺ is expected at an m/z of approximately 212.63. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio), resulting in an M+2 peak with about one-third the intensity of the monoisotopic peak.

Predicted Fragmentation Pattern:

Under collision-induced dissociation (CID) in MS/MS experiments, the [M+H]⁺ ion is expected to fragment in a predictable manner. Key predicted fragment ions include:

| m/z | Proposed Fragment | Plausible Neutral Loss |

| 177.6 | [M+H - Cl]⁺ | Loss of a chlorine radical |

| 176.6 | [M+H - HCl]⁺ | Loss of hydrogen chloride |

| 149.6 | [M+H - HCl - CO]⁺ | Subsequent loss of carbon monoxide |

Interpretation and Rationale:

-

Loss of Chlorine: The chloromethyl group is a likely site for initial fragmentation, with the loss of a chlorine radical or a molecule of HCl.

-

Loss of Carbon Monoxide: A common fragmentation pathway for quinolones and other carbonyl-containing compounds is the loss of carbon monoxide (CO) from the ring system.[1]

-

Isotopic Signature: The presence of the chlorine atom provides a distinct isotopic signature that is a powerful tool for confirming the presence of this element in the molecule and its fragments.

Conclusion: An Integrated Approach to Structural Confirmation

The comprehensive spectroscopic analysis of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone, as outlined in this guide, provides a powerful toolkit for its unambiguous identification and characterization. By integrating the data from NMR, IR, and MS, researchers can gain a detailed understanding of the molecule's structure, from the connectivity of its atoms to the nature of its functional groups. While the data presented here are predictive, they are grounded in the fundamental principles of spectroscopy and supported by data from closely related compounds. This guide serves as a valuable resource for scientists and professionals in the field of drug development, enabling them to confidently work with this promising quinolinone derivative and accelerate the pace of their research.

References

- Patel, H., et al. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives.

- Nowik, W., et al. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 25(15), 3481.

- The Royal Society of Chemistry. (2016).

-

Journal of Applied Bioanalysis. (2024). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-8-fluoroquinolin-4(1H)-one. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000232). Retrieved from [Link]

-

SpectraBase. (n.d.). 8-Fluoro-quinoline. Retrieved from [Link]

- Becerra, D., Rojas, H., & Castillo, J.-C. (2023).

- Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868456.

-

ResearchGate. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Scientific Research Publishing. (2014). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Retrieved from [Link]

- Turel, I., et al. (1997). Synthesis, crystal structure, and characterization of two metal-quinolone compounds. Journal of Inorganic Biochemistry, 66(2), 77–82.

- Vidal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Rapid Communications in Mass Spectrometry, 29(11), 1015–1025.

-

PubChem. (n.d.). 8-chloro-4-(chloromethyl)-1H-quinolin-2-one. Retrieved from [Link]

- Becerra, D., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules, 28(8), 3505.

-

ResearchGate. (n.d.). Infrared spectra and the structure of drugs of the fluoroquinolone group. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

- de Oliveira, A. C., et al. (2014). A systematic investigation of the fragmentation pattern of two furanoheliangolide C-8 stereoisomers using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 28(7), 823–832.

-

SpectraBase. (n.d.). 8(5H)-Quinolinone, 2-chloro-6,7-dihydro-. Retrieved from [Link]

Sources

The Serendipitous Spark: A Technical Chronicle of the Fluoroquinolone Antibiotics

Abstract: This in-depth technical guide chronicles the remarkable journey of the fluoroquinolone class of antibiotics, from their serendipitous discovery to their evolution into a cornerstone of modern antibacterial therapy. We will dissect the key scientific milestones, explore the intricate structure-activity relationships that guided their development, and provide a detailed examination of their mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the discovery and history of these pivotal compounds.

The Dawn of the Quinolones: A Fortuitous Finding in the Quest for Antimalarials

The story of the quinolones begins not with a targeted search for antibiotics, but as a byproduct of antimalarial research in the mid-20th century. In the 1950s, researchers at the Sterling-Winthrop Research Institute were investigating compounds related to chloroquine, a potent antimalarial drug. During the synthesis of chloroquine analogues, a number of byproducts were generated and subsequently screened for other biological activities.

In 1962, a team led by George Lesher serendipitously discovered that one of these byproducts, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, exhibited weak antibacterial activity. This compound was later named nalidixic acid and became the first of the quinolone antibiotics. While its spectrum of activity was largely limited to gram-negative bacteria and it suffered from poor bioavailability, the discovery of nalidixic acid laid the crucial chemical foundation for a new class of antibacterial agents.

The Fluorine Revolution: Emergence of the Fluoroquinolones

The true potential of the quinolone scaffold was unlocked in the late 1970s and early 1980s with a key chemical modification: the addition of a fluorine atom at position 6 of the quinolone ring. This seemingly minor alteration led to a dramatic increase in antibacterial potency and a broader spectrum of activity, giving rise to the "fluoroquinolone" class.

The first fluoroquinolone to be synthesized was flumequine in the 1970s. However, it was the introduction of norfloxacin in the early 1980s that marked a significant leap forward. Norfloxacin demonstrated potent activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, and also showed activity against some Gram-positive bacteria. This breakthrough was followed by the development of other "second-generation" fluoroquinolones, such as ciprofloxacin, ofloxacin, and enoxacin, which offered improved pharmacokinetic properties and an even broader spectrum of activity.

The Generations of Fluoroquinolones: A Tale of Continuous Refinement

The development of fluoroquinolones can be categorized into distinct "generations," each characterized by improvements in their antibacterial spectrum, potency, and pharmacokinetic profiles.

-

First Generation: Represented by nalidixic acid, these early quinolones had a narrow spectrum of activity, primarily against Gram-negative bacteria.

-

Second Generation: The addition of a fluorine atom at C-6 and a piperazine ring at C-7 gave rise to compounds like ciprofloxacin and norfloxacin. This generation exhibited a broader spectrum, including activity against Pseudomonas aeruginosa.

-

Third Generation: Modifications at the N-1 and C-7 positions led to compounds like levofloxacin and sparfloxacin, which showed enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.

-

Fourth Generation: Further structural modifications, such as the addition of a methoxy group at the C-8 position in moxifloxacin, resulted in improved activity against anaerobic bacteria and atypical pathogens.

The following table summarizes the key characteristics of the different generations of fluoroquinolones:

| Generation | Representative Compounds | Key Structural Features | Antibacterial Spectrum |

| First | Nalidixic acid, Cinoxacin | Basic quinolone ring | Narrow-spectrum, primarily Gram-negative |

| Second | Ciprofloxacin, Norfloxacin, Ofloxacin | Fluorine at C-6, Piperazine at C-7 | Broad-spectrum Gram-negative, some Gram-positive |

| Third | Levofloxacin, Sparfloxacin | Varied substituents at N-1 and C-7 | Enhanced Gram-positive and atypical pathogen activity |

| Fourth | Moxifloxacin, Trovafloxacin | Methoxy group at C-8 | Broad-spectrum, including anaerobes |

Mechanism of Action: Targeting Bacterial DNA Replication

The antibacterial efficacy of fluoroquinolones stems from their ability to inhibit two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of bacterial DNA, a process crucial for DNA replication, repair, and transcription.

-

DNA Gyrase (a Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, which is essential for relieving the torsional stress that arises during DNA replication. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after DNA replication. In Gram-positive bacteria, topoisomerase IV is the main target of fluoroquinolones.

Fluoroquinolones bind to the complex formed between these enzymes and bacterial DNA, creating a ternary complex. This complex traps the enzyme in a state where the DNA is cleaved, but the subsequent re-ligation step is inhibited. The accumulation of these cleaved DNA strands triggers a cascade of events, including the production of reactive oxygen species and the induction of the SOS response, ultimately leading to bacterial cell death.

The following diagram illustrates the mechanism of action of fluoroquinolones:

Caption: Mechanism of action of fluoroquinolone antibiotics.

Structure-Activity Relationships: A Guide to Rational Drug Design

The development of successive generations of fluoroquinolones has been a testament to the power of rational drug design, guided by a deep understanding of their structure-activity relationships (SAR). The quinolone core offers several positions where chemical modifications can be made to modulate the compound's properties.

The following diagram illustrates the core structure of a fluoroquinolone and the key positions for modification:

Caption: Key positions for modification on the fluoroquinolone scaffold.

-

N-1 Substituent: The substituent at the N-1 position plays a crucial role in determining the compound's overall potency and pharmacokinetic properties. Small alkyl groups, such as ethyl or cyclopropyl, have been found to be optimal.

-

C-6 Fluorine: The presence of a fluorine atom at the C-6 position is a defining feature of the fluoroquinolones. This substitution dramatically increases the inhibition of DNA gyrase and enhances cell penetration.

-

C-7 Substituent: The nature of the substituent at the C-7 position has a profound impact on the antibacterial spectrum and potency. The introduction of a piperazine ring at this position, as seen in ciprofloxacin, significantly broadened the spectrum to include Pseudomonas aeruginosa.

-

C-8 Substituent: Modifications at the C-8 position can further enhance activity and modulate pharmacokinetic properties. For instance, a methoxy group at C-8, as in moxifloxacin, improves activity against anaerobic bacteria.

-

Carboxylic Acid at C-3: The carboxylic acid group at the C-3 position is essential for the antibacterial activity of quinolones, as it is involved in binding to the DNA gyrase enzyme.

Experimental Protocols: Elucidating the Mechanism of Action

A variety of in vitro assays have been instrumental in understanding the mechanism of action of fluoroquinolones and in the discovery of new compounds. One of the most critical assays is the DNA gyrase inhibition assay.

Protocol: DNA Gyrase Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against bacterial DNA gyrase.

Principle: This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate. The different topological forms of the plasmid DNA (supercoiled, relaxed, and linear) can be separated by agarose gel electrophoresis.

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., ciprofloxacin)

-

Negative control (solvent only)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, relaxed plasmid DNA, and ATP.

-

Add the test compound at various concentrations to the respective tubes. Include positive and negative controls.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.

-

Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., a solution containing EDTA and a loading dye).

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different forms of the plasmid DNA.

-

Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

Interpretation of Results:

-

In the absence of an inhibitor (negative control), the relaxed plasmid DNA will be converted to the supercoiled form by DNA gyrase.

-

In the presence of an effective inhibitor, the supercoiling activity of DNA gyrase will be inhibited, and the plasmid DNA will remain in its relaxed form.

-

The concentration of the test compound that inhibits 50% of the enzyme's activity (IC50) can be determined by quantifying the intensity of the DNA bands at different compound concentrations.

The Rise of Resistance: An Ongoing Challenge

The widespread use of fluoroquinolones has inevitably led to the emergence and spread of bacterial resistance. The primary mechanisms of resistance include:

-

Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of fluoroquinolones to their target enzymes.

-

Efflux pumps: Bacteria can acquire or upregulate efflux pumps that actively transport fluoroquinolones out of the cell, thereby reducing their intracellular concentration.

-